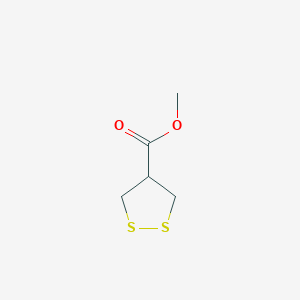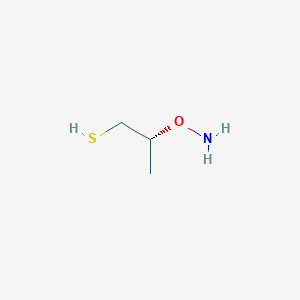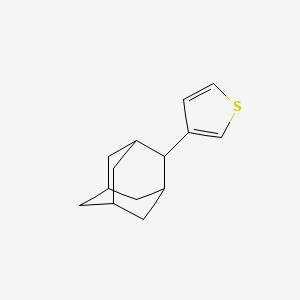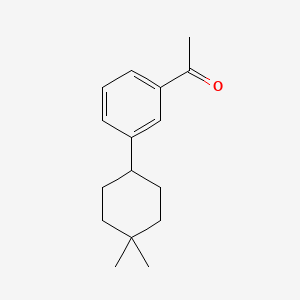![molecular formula C28H44O4 B12844863 (R)-Ethyl 4-((3R,5R,8S,9S,10R,13R,14S,17R,E)-6-ethylidene-3-hydroxy-10,13-dimethyl-7-oxohexadecahydro-1H-cyclopenta[a]phenanthren-17-yl)pentanoate](/img/structure/B12844863.png)
(R)-Ethyl 4-((3R,5R,8S,9S,10R,13R,14S,17R,E)-6-ethylidene-3-hydroxy-10,13-dimethyl-7-oxohexadecahydro-1H-cyclopenta[a]phenanthren-17-yl)pentanoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
®-Ethyl 4-((3R,5R,8S,9S,10R,13R,14S,17R,E)-6-ethylidene-3-hydroxy-10,13-dimethyl-7-oxohexadecahydro-1H-cyclopenta[a]phenanthren-17-yl)pentanoate is a complex organic compound with a highly specific stereochemistry. This compound belongs to the class of steroids, characterized by its cyclopenta[a]phenanthrene ring structure. It is often studied for its potential biological activities and applications in various fields, including medicinal chemistry and biochemistry.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of ®-Ethyl 4-((3R,5R,8S,9S,10R,13R,14S,17R,E)-6-ethylidene-3-hydroxy-10,13-dimethyl-7-oxohexadecahydro-1H-cyclopenta[a]phenanthren-17-yl)pentanoate typically involves multiple steps, starting from simpler steroid precursors. The process often includes:
Formation of the Core Structure: The cyclopenta[a]phenanthrene core is constructed through a series of cyclization reactions.
Functional Group Modifications: Introduction of the ethylidene group, hydroxyl group, and other functional groups through selective reactions such as alkylation, oxidation, and reduction.
Esterification: The final step involves esterification to introduce the ethyl pentanoate moiety.
Industrial Production Methods
Industrial production of this compound may involve large-scale organic synthesis techniques, including:
Batch Processing: Utilizing large reactors to carry out the multi-step synthesis.
Continuous Flow Chemistry: Employing continuous flow reactors for more efficient and scalable production.
Purification: Techniques such as chromatography and crystallization are used to purify the final product.
Análisis De Reacciones Químicas
Types of Reactions
Oxidation: The hydroxyl group can be oxidized to form ketones or aldehydes.
Reduction: The ketone group can be reduced to secondary alcohols.
Substitution: Various nucleophilic substitution reactions can modify the functional groups attached to the core structure.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Catalysts: Palladium on carbon for hydrogenation reactions.
Major Products
Oxidation Products: Ketones, aldehydes.
Reduction Products: Alcohols.
Substitution Products: Various derivatives depending on the substituents introduced.
Aplicaciones Científicas De Investigación
Chemistry
Synthesis of Derivatives: Used as a precursor for synthesizing various steroid derivatives.
Study of Stereochemistry: Its complex stereochemistry makes it a model compound for studying stereochemical effects in reactions.
Biology
Hormonal Studies: Investigated for its potential hormonal activities and interactions with steroid receptors.
Enzyme Inhibition: Studied as a potential inhibitor of enzymes involved in steroid metabolism.
Medicine
Drug Development: Explored for its potential as a lead compound in the development of new pharmaceuticals.
Therapeutic Applications:
Industry
Biotechnology: Used in the production of steroid-based bioproducts.
Mecanismo De Acción
The mechanism of action of ®-Ethyl 4-((3R,5R,8S,9S,10R,13R,14S,17R,E)-6-ethylidene-3-hydroxy-10,13-dimethyl-7-oxohexadecahydro-1H-cyclopenta[a]phenanthren-17-yl)pentanoate involves its interaction with specific molecular targets, such as steroid receptors. It can modulate the activity of these receptors, leading to changes in gene expression and cellular functions. The pathways involved may include:
Steroid Hormone Receptor Pathways: Binding to receptors like estrogen or androgen receptors.
Enzyme Inhibition: Inhibiting enzymes involved in steroid biosynthesis or metabolism.
Comparación Con Compuestos Similares
Similar Compounds
Testosterone: A natural steroid hormone with a similar core structure but different functional groups.
Estradiol: Another steroid hormone with a similar ring structure but distinct functional groups and biological activities.
Corticosteroids: A class of steroids with similar core structures but different functional groups and therapeutic uses.
Uniqueness
®-Ethyl 4-((3R,5R,8S,9S,10R,13R,14S,17R,E)-6-ethylidene-3-hydroxy-10,13-dimethyl-7-oxohexadecahydro-1H-cyclopenta[a]phenanthren-17-yl)pentanoate is unique due to its specific stereochemistry and functional groups, which confer distinct biological activities and potential applications. Its ability to interact with multiple molecular targets and pathways makes it a versatile compound for research and development in various scientific fields.
Propiedades
Fórmula molecular |
C28H44O4 |
|---|---|
Peso molecular |
444.6 g/mol |
Nombre IUPAC |
ethyl (4R)-4-[(3R,5R,6E,8S,9S,10R,13R,14S,17R)-6-ethylidene-3-hydroxy-10,13-dimethyl-7-oxo-2,3,4,5,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-17-yl]pentanoate |
InChI |
InChI=1S/C28H44O4/c1-6-19-23-16-18(29)12-14-28(23,5)22-13-15-27(4)20(9-10-21(27)25(22)26(19)31)17(3)8-11-24(30)32-7-2/h6,17-18,20-23,25,29H,7-16H2,1-5H3/b19-6+/t17-,18-,20-,21+,22+,23+,25+,27-,28-/m1/s1 |
Clave InChI |
UIZPQBGXOSLNML-VSAVVYFVSA-N |
SMILES isomérico |
CCOC(=O)CC[C@@H](C)[C@H]1CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2C(=O)/C(=C/C)/[C@H]4[C@@]3(CC[C@H](C4)O)C)C |
SMILES canónico |
CCOC(=O)CCC(C)C1CCC2C1(CCC3C2C(=O)C(=CC)C4C3(CCC(C4)O)C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![6-[2,2,2-Trifluoro-1-(trifluoromethyl)ethoxy]pyridazin-3-amine](/img/structure/B12844781.png)
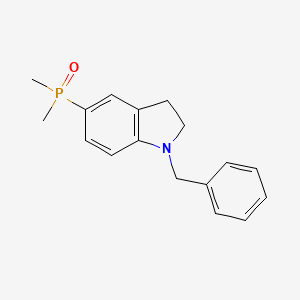
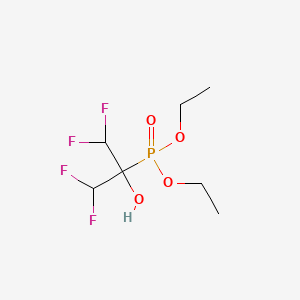
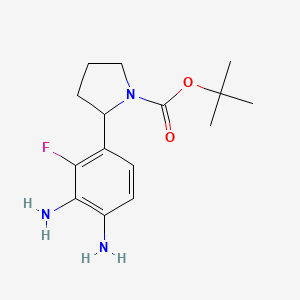
![4'-Tert-butyl-3-fluoro[1,1'-biphenyl]-4-amine](/img/structure/B12844817.png)
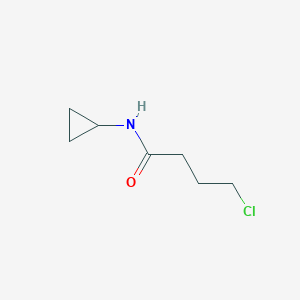
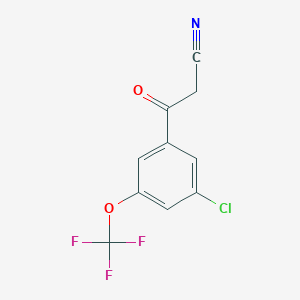
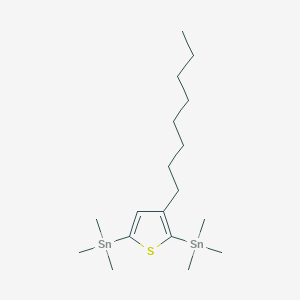
![(3AR,6R,6aR)-6-(((tert-butyldimethylsilyl)oxy)methyl)-2,2,3a-trimethyldihydrofuro[3,4-d][1,3]dioxol-4(3aH)-one](/img/structure/B12844830.png)
![(R)-3-(1-(tert-Butoxycarbonyl)-1H-pyrazolo[3,4-b]pyridin-5-yl)-2-((tert-butoxycarbonyl)amino)propanoic acid](/img/structure/B12844831.png)
